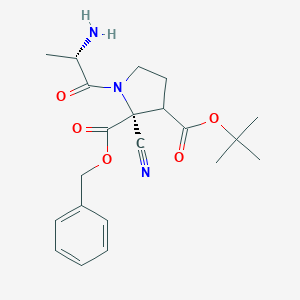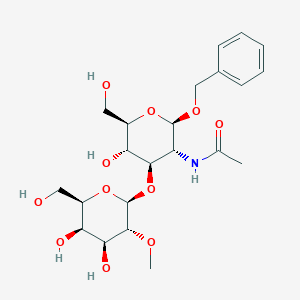
Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside, also known as benzyl GalNAc-beta-1,4-GlcNAc-beta-OMe or benzyl GM3, is a synthetic glycolipid that has been extensively studied in the field of glycobiology. It is a derivative of GM3 ganglioside, a type of glycolipid that is found on the surface of many cells, including neurons and immune cells. Benzyl GM3 has been shown to have a wide range of biological activities, including anti-tumor and immunomodulatory effects.
Wirkmechanismus
The mechanism of action of Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 is not fully understood, but it is thought to involve interactions with cell surface receptors and signaling pathways. One proposed mechanism is that Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 interacts with the epidermal growth factor receptor (EGFR), leading to inhibition of downstream signaling pathways that promote cell survival and proliferation. Another proposed mechanism is that Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 interacts with immune cell receptors, leading to activation of immune cells and modulation of immune responses.
Biochemical and Physiological Effects:
Benzyl GM3 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and immunomodulatory effects, Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 has been shown to inhibit angiogenesis (the formation of new blood vessels), promote differentiation of cancer cells, and modulate cell adhesion and migration. It has also been shown to have effects on the nervous system, including modulation of synaptic transmission and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 for lab experiments is its synthetic nature, which allows for precise control over the structure and purity of the molecule. This makes it a useful tool for studying the biological effects of specific glycolipid structures. However, one limitation of Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3. One area of interest is the development of Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3-based therapeutics for cancer and other diseases. Another area of interest is the study of the interactions between Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 and cell surface receptors, which could lead to the development of new drugs that target these receptors. Additionally, further research is needed to fully understand the mechanisms of action of Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 and its effects on different cell types and physiological systems.
Synthesemethoden
Benzyl GM3 can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to build the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the molecule. One commonly used method for synthesizing Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 is the chemical glycosylation of Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside 2-acetamido-2-deoxy-3-O-bromide-4,6-O-Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranosideidene-beta-D-galactopyranoside with 2-O-methyl-4,6-O-Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranosideidene-beta-D-glucopyranosyl trichloroacetimidate.
Wissenschaftliche Forschungsanwendungen
Benzyl GM3 has been studied extensively in the field of glycobiology, particularly in the areas of cancer research and immunology. In cancer research, Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 has been shown to have anti-tumor effects, including inhibition of tumor growth and induction of apoptosis (programmed cell death) in cancer cells. In immunology, Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 has been shown to modulate immune cell function, including activation of natural killer cells and inhibition of T-cell proliferation.
Eigenschaften
CAS-Nummer |
128292-63-7 |
|---|---|
Produktname |
Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside |
Molekularformel |
C22H33NO11 |
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C22H33NO11/c1-11(26)23-15-19(34-22-20(30-2)18(29)16(27)13(8-24)33-22)17(28)14(9-25)32-21(15)31-10-12-6-4-3-5-7-12/h3-7,13-22,24-25,27-29H,8-10H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17-,18+,19-,20-,21-,22+/m1/s1 |
InChI-Schlüssel |
QRWGFRUDUVXHOQ-OEUZHLKXSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)OC |
SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)OC |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)OC |
Andere CAS-Nummern |
128292-63-7 |
Synonyme |
2'-O-methyllacto-N-biose I betaBn benz-acet-Gal-Glu benz-Me-Galp-Ac-Glup benzyl 2'-O-methyllacto-N-bioside I benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside benzyl O-(2-O-methyl-beta-galactopyranosyl)-(1-3)-2-acetamido-2-deoxy-beta-glucopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




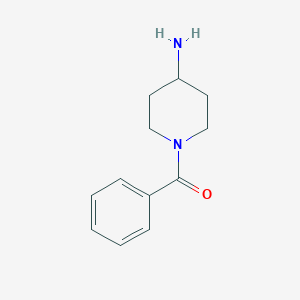


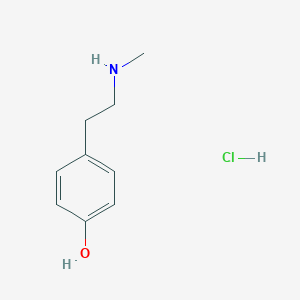
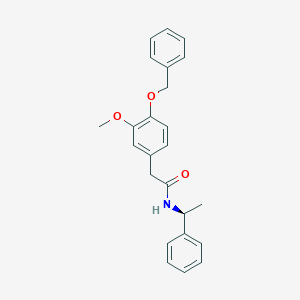
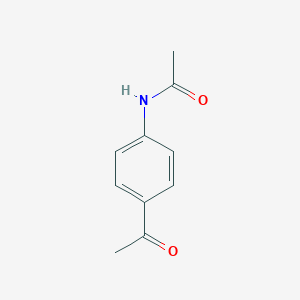
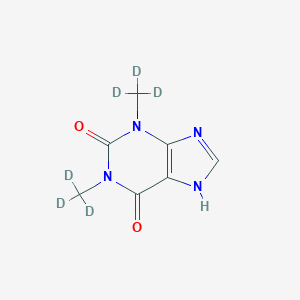
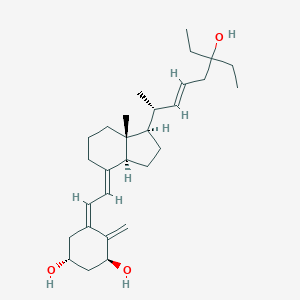
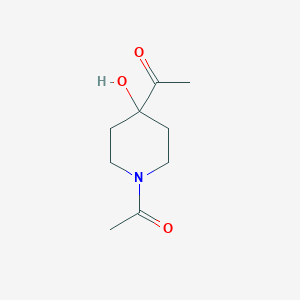
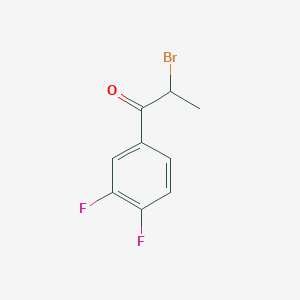
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)

